molecular formula C15H22N2O B12605280 2,2,5-Triethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol CAS No. 918447-75-3

2,2,5-Triethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol

Cat. No.: B12605280
CAS No.: 918447-75-3
M. Wt: 246.35 g/mol
InChI Key: VSKCCPNKFBHYHX-UHFFFAOYSA-N
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Description

2,2,5-Triethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

The synthesis of 2,2,5-Triethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Industrial production methods may involve the use of microwave-assisted synthesis, which offers high efficiency and excellent yields .

Chemical Reactions Analysis

2,2,5-Triethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,5-Triethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: This compound has potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,2,5-Triethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling processes .

Comparison with Similar Compounds

When compared to other imidazole derivatives, 2,2,5-Triethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol stands out due to its unique substitution pattern. Similar compounds include:

  • 2,4,5-Triphenyl-1H-imidazole
  • 2-Ethyl-4-methyl-1H-imidazole
  • 4-Phenyl-1H-imidazole

These compounds share the imidazole core but differ in their substituents, which can significantly affect their chemical properties and applications .

Properties

CAS No.

918447-75-3

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

2,2,4-triethyl-3-hydroxy-5-phenyl-4H-imidazole

InChI

InChI=1S/C15H22N2O/c1-4-13-14(12-10-8-7-9-11-12)16-15(5-2,6-3)17(13)18/h7-11,13,18H,4-6H2,1-3H3

InChI Key

VSKCCPNKFBHYHX-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=NC(N1O)(CC)CC)C2=CC=CC=C2

Origin of Product

United States

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